molecular formula C12H20N2O B1603008 3-[2-(Diethylamino)ethoxy]aniline CAS No. 34334-19-5

3-[2-(Diethylamino)ethoxy]aniline

Cat. No. B1603008
CAS RN: 34334-19-5
M. Wt: 208.3 g/mol
InChI Key: MMDPMQBHVFPULC-UHFFFAOYSA-N
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Description

“3-[2-(Diethylamino)ethoxy]aniline” is a chemical compound with the CAS Number: 34334-19-5 . It has a molecular weight of 208.3 .


Molecular Structure Analysis

The IUPAC name for this compound is 3-[2-(diethylamino)ethoxy]aniline . The InChI code for this compound is 1S/C12H20N2O/c1-3-14(4-2)8-9-15-12-7-5-6-11(13)10-12/h5-7,10H,3-4,8-9,13H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 208.3 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Catalysis and Chemical Synthesis : Alkyl anilines, including those related to 3-[2-(Diethylamino)ethoxy]aniline, are important intermediates in various chemical syntheses. They are used in dye production, as co-catalysts in polymerization reactions, and as inhibitors of acid corrosion in metallic vessels. Aniline alkylation over solid acid catalysts is a significant process in this context (Narayanan & Deshpande, 2000).

  • DNA-Binding and Antioxidant Activities : Certain aniline derivatives exhibit significant DNA-binding properties and antioxidant activities. Studies on silver(I) complexes containing bis(2-benzimidazolyl)aniline derivatives have shown that these compounds can intercalate DNA and exhibit potential as scavengers to eliminate radicals in vitro (Wu et al., 2014).

  • Organic Synthesis and Drug Development : Aniline derivatives are utilized in the one-pot synthesis of N-arylated amines, which are crucial intermediates for pharmaceuticals and agrochemicals. The synthesis of specific intermediates like 4-ethyl-N-[(tetrahydrofuran-3-yl)methyl]aniline demonstrates the versatility of these compounds in organic synthesis (Zheng & Wang, 2019).

  • Molecular Interactions and Drug Design : The study of anilinoethylamides, which share structural similarities with 3-[2-(Diethylamino)ethoxy]aniline, reveals insights into molecular interactions and drug design. These compounds, due to their resemblance to melatonin, have been investigated for binding affinity to melatonin receptors, demonstrating the importance of chain conformation in receptor binding (Elisi et al., 2020).

  • Material Science and Corrosion Inhibition : Aniline derivatives are also explored in material science, particularly in corrosion inhibition. The study of new synthesized Schiff bases derived from anilines, including 3-[2-(Diethylamino)ethoxy]aniline, has shown promising results in protecting metals against corrosion in acidic environments (Daoud et al., 2014).

properties

IUPAC Name

3-[2-(diethylamino)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-3-14(4-2)8-9-15-12-7-5-6-11(13)10-12/h5-7,10H,3-4,8-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDPMQBHVFPULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629734
Record name 3-[2-(Diethylamino)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Diethylamino)ethoxy]aniline

CAS RN

34334-19-5
Record name 3-[2-(Diethylamino)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[2-(diethylamino)ethoxy]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YT Han, GI Choi, D Son, NJ Kim, H Yun… - Journal of medicinal …, 2012 - ACS Publications
Using the approach of ligand-based drug design, we discovered a novel series of 4,6-disubstituted 2-aminopyrimidines as RAGE inhibitors. In transgenic mouse models of AD, one of …
Number of citations: 66 pubs.acs.org

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